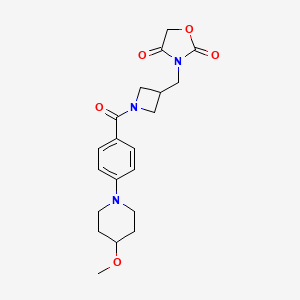
(2R)-2-Amino-3-(2-anthryl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-Amino-3-(2-anthryl)propanoic acid is a useful research compound. Its molecular formula is C17H15NO2 and its molecular weight is 265.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
Anthracene-based compounds have been used in the construction of efficient blue-emitting materials .
Mode of Action
®-2-Amino-3-(anthracen-2-yl)propanoic acid interacts with its targets through a process known as photodimerization . This process involves the association of two anthracene units, leading to changes in the compound’s fluorescence properties .
Biochemical Pathways
Anthracene-based compounds have been associated with fluorescence sensing mechanisms . These mechanisms involve the design of molecular probes and nanoparticles for fluorescence sensing of saccharides .
Pharmacokinetics
Anthracene-based compounds have been noted for their good thermal stability and glass transition temperatures , which may influence their bioavailability.
Result of Action
Anthracene-based compounds have been associated with multicolor fluorescence emission . This emission can be achieved in water, solid films, and living cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of ®-2-Amino-3-(anthracen-2-yl)propanoic acid. For instance, the photodimerization behavior of anthracene units and the luminescence properties of certain ions can influence the compound’s fluorescence emission . Additionally, the compound’s action can be influenced by the presence of saccharides, as anthracene-based compounds have been used in fluorescence sensing of saccharides .
Biochemische Analyse
Biochemical Properties
Anthracene-based derivatives have been synthesized and characterized by their high thermal stability and blue emission with a high quantum yield
Cellular Effects
Anthracene-based compounds have been used in photo-responsive supramolecular assemblies for cell labeling . These assemblies can tag living cells with marvelous white fluorescence and display no obvious cytotoxicity .
Molecular Mechanism
Anthracene-based compounds have been shown to exhibit photophysical properties, leading to their wide application in biomedicine, nanotechnology, and smart materials .
Temporal Effects in Laboratory Settings
Anthracene-based compounds have been shown to exhibit high thermal stability .
Eigenschaften
IUPAC Name |
(2R)-2-amino-3-anthracen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c18-16(17(19)20)8-11-5-6-14-9-12-3-1-2-4-13(12)10-15(14)7-11/h1-7,9-10,16H,8,18H2,(H,19,20)/t16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSDAIHAHNXSEH-MRXNPFEDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)CC(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C3C=C(C=CC3=CC2=C1)C[C@H](C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(dimethylsulfamoyl)-N-({5-sulfanyl-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B2680432.png)




![3,4,4a,5,6,7,8,8a-Octahydro-2H-thiopyrano[3,2-c]pyridine;hydrochloride](/img/structure/B2680438.png)

![N-{2-[(2-furylmethyl)thio]ethyl}cyclobutanecarboxamide](/img/structure/B2680446.png)
![[(2-PHENYLETHYL)CARBAMOYL]METHYL 2,5-DICHLOROBENZOATE](/img/structure/B2680447.png)
![N-{4-[(3-chlorophenyl)sulfanyl]-5-methoxy-2-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2680448.png)
![(4R,4aS,8aS)-4-phenyloctahydro-2H-pyrano[2,3-d]pyrimidin-2-one](/img/structure/B2680449.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2680452.png)
![4-(dibutylsulfamoyl)-N-{5-[(methylsulfanyl)methyl]-1,3,4-oxadiazol-2-yl}benzamide](/img/structure/B2680454.png)
